2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

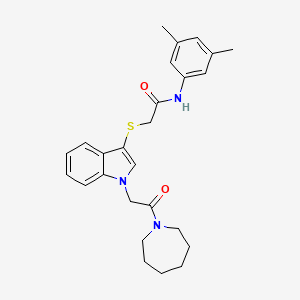

This compound is a structurally complex acetamide derivative featuring an indole core substituted with a thioether-linked acetamide moiety. The indole ring is further modified with a 2-(azepan-1-yl)-2-oxoethyl group at the 1-position, while the acetamide nitrogen is bonded to a 3,5-dimethylphenyl group.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-19-13-20(2)15-21(14-19)27-25(30)18-32-24-16-29(23-10-6-5-9-22(23)24)17-26(31)28-11-7-3-4-8-12-28/h5-6,9-10,13-16H,3-4,7-8,11-12,17-18H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAXDGQOFKFXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule featuring an indole core, an azepane ring, and a thioether linkage. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 483.58 g/mol

- CAS Number : 895807-62-2

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. The indole moiety may engage with specific enzymes or receptors, while the thioether and azepane groups could modulate the compound's binding affinity and selectivity.

Inhibitory Effects

Recent studies have indicated that compounds with similar structures exhibit inhibition against key biological targets:

- BACE1 Inhibition : Analogous compounds have shown promising inhibitory activities against BACE1 (beta-secretase 1), a critical enzyme in the amyloidogenic pathway associated with Alzheimer’s disease. For instance, related meroterpenoids demonstrated IC50 values of 78 nM and 59 nM against BACE1 .

Neuroprotective Properties

Compounds featuring indole structures are often investigated for their neuroprotective effects:

- GABA Receptor Modulation : Some derivatives have been reported to enhance GABA receptor activity, which is crucial for neuronal signaling and may contribute to their neuroprotective properties .

Antimicrobial Activity

The thioether linkage in this compound may also confer antimicrobial properties:

- Fumarate Hydratase Modulation : Research has identified related sulfonamide compounds as allosteric modulators of fumarate hydratase in Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key features influencing activity include:

- Indole Core : Essential for engaging with biological targets.

- Azepane Ring : Modifications to this ring can enhance potency and selectivity.

- Thioether Group : Plays a significant role in determining the compound's interaction with enzymes and receptors.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Asperterpene A | BACE1 | 78 | |

| Asperterpene B | BACE1 | 59 | |

| AZM-4791 | Fumarate Hydratase | N/A |

Case Studies

Several case studies highlight the potential of compounds similar to this compound in therapeutic applications:

- Alzheimer's Disease Models : In vivo studies involving mouse models of Alzheimer's disease have demonstrated that compounds targeting BACE1 can reduce amyloid plaque formation, leading to improved cognitive function .

- Tuberculosis Treatment : Allosteric modulators like AZM-4791 have shown effectiveness in inhibiting Mycobacterium tuberculosis, suggesting that structural modifications can lead to significant therapeutic advancements.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Triazole-Indole Acetamides ()

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted derivatives (6b, 6c) feature a triazole ring fused to an indole-acetamide scaffold. Key differences include:

- Substituents : The azepane group in the target compound contrasts with the naphthyloxy or nitroaryl groups in derivatives, which are associated with enhanced π-π stacking and antimicrobial activity .

Sulfonamide-Linked Indole Derivatives ()

Compound 41 () and N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide (3) () utilize sulfonamide linkages. These derivatives often exhibit anti-inflammatory or kinase-inhibitory activity. The target compound’s thioacetamide group may offer distinct hydrogen-bonding capabilities compared to sulfonamides, which are stronger hydrogen-bond acceptors .

Oxadiazole-Thiol Indole Derivatives ()

Compounds like 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) incorporate oxadiazole rings. While these derivatives are designed for pesticidal or antiviral applications, the target compound’s azepane and dimethylphenyl groups suggest a focus on CNS or anticancer activity due to improved lipophilicity and blood-brain barrier penetration .

Chloroacetamide Herbicides ()

Compounds such as alachlor and pretilachlor () share the acetamide backbone but lack indole or azepane moieties. Their pesticidal activity relies on chloro-substituents, whereas the target compound’s indole-thioether system may target different biological pathways .

Comparative Data Table

Key Research Findings

Electronic Properties : The thioether linkage in the target compound may reduce metabolic oxidation compared to ether or sulfonamide linkages in analogues () .

Bioactivity Trends : Nitro-substituted acetamides (e.g., 6b, 6c in ) show enhanced antimicrobial activity, suggesting that electron-withdrawing groups on the aryl ring could be beneficial for the target compound .

Synthetic Challenges : The azepane group’s steric bulk may complicate synthesis, requiring optimized conditions similar to those in ’s Pd-mediated reactions .

Notes on Contradictions and Limitations

- Divergent Applications : While focuses on pesticidal acetamides, the target compound’s indole-azepane system aligns more with CNS-active drugs, creating ambiguity in functional predictions .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, and how do they influence its reactivity?

- Methodological Answer : The compound contains an indole-thioacetamide core linked to an azepane ring via a ketone group. Key structural elements include the sulfhydryl bridge (thioether), which enhances stability, and the 3,5-dimethylphenyl group, which may sterically hinder certain reactions. Computational analysis (e.g., using PubChem data) reveals a polar surface area of ~90 Ų and XlogP ~3.2, suggesting moderate hydrophobicity . These properties guide solvent selection (e.g., DMF for solubility) and reaction design (e.g., nucleophilic substitutions at the acetamide moiety).

Q. What synthetic routes are reported for similar indole-thioacetamide derivatives, and how can they be adapted for this compound?

- Methodological Answer : Multi-step synthesis typically involves:

- Step 1 : Functionalization of indole at the 3-position with a thiol group using H2S or thiourea derivatives under acidic conditions .

- Step 2 : Alkylation of the indole nitrogen with 2-(azepan-1-yl)-2-oxoethyl bromide via SN2 mechanisms .

- Step 3 : Coupling the thiolated indole with N-(3,5-dimethylphenyl)chloroacetamide using base catalysis (e.g., K2CO3 in acetone) .

- Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can researchers validate the compound’s identity and purity during synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the presence of indole protons (δ 7.0–7.5 ppm), azepane methylenes (δ 1.5–2.0 ppm), and acetamide carbonyl (δ ~170 ppm) .

- HRMS : Verify molecular ion peaks matching the exact mass (467.58 g/mol) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinity to targets (e.g., kinase domains). The azepane ring’s flexibility may allow for induced-fit interactions .

- QSAR Studies : Correlate substituent effects (e.g., 3,5-dimethylphenyl’s hydrophobicity) with activity data from analogs .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally related compounds?

- Methodological Answer :

- Dose-Response Analysis : Test the compound across a wide concentration range (nM–μM) to identify non-linear effects .

- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out nonspecific binding .

- Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 60°C, DMF, 1.2 eq K2CO3) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track thiolate intermediate formation .

- Green Chemistry Approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What methodologies characterize the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS. The thioether linkage is prone to oxidation, requiring antioxidants (e.g., BHT) in formulations .

- Photostability : Expose to UV light (ICH Q1B guidelines) to identify photo-degradation products .

- Forced Degradation : Use H2O2, heat, or light to validate analytical methods (e.g., HPLC) for impurity profiling .

Methodological Notes for Data Interpretation

- Contradictory Bioactivity : If enzyme inhibition assays conflict with cell-based studies, consider differences in membrane permeability (logP = 3.2) or efflux by transporters like P-gp .

- Stereochemical Uncertainties : The compound lacks chiral centers, but confirm the absence of diastereomers in synthetic batches via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.